molecular formula C19H28O6 B1360755 Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate CAS No. 951887-99-3

Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate

Cat. No. B1360755
CAS RN: 951887-99-3
M. Wt: 352.4 g/mol
InChI Key: OJHAOLTXJBNLSJ-UHFFFAOYSA-N
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Description

Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate is a complex organic compound. Based on its name, it likely contains an ester functional group, a ketone functional group, and a phenyl ring with three methoxy (OCH3) groups attached .

Scientific Research Applications

  • Synthesis and Reactivity : Ethyl 2-ethenyl-6,7-methylenedioxy-1,2,3,4,-tetrahydro-1-(3′,4′,5′-trimethoxyphenyl)-4-oxoquinoline-3-carboxylate, a compound related to Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate, has been synthesized and studied for its reactivity. This compound is notable for its potential in forming different quinolones and tetrahydro-4-oxoquinolines through oxidation (Guillou et al., 1998).

  • One-Pot Synthesis : A related compound, Ethyl(E)-3-(3,4,5-trimethoxyphenyl) acrylate, has been synthesized using a one-pot method, demonstrating the efficiency of synthesis techniques in producing complex organic compounds (Zeng Wei-chua, 2013).

  • Chemoenzymatic Synthesis : The reduction of ethyl 2-hydroxy-3-oxooctanoate with immobilized baker's yeast has been explored, leading to the synthesis of (4S,5R)-5-hydroxy-γ-decalactone. This demonstrates the use of biocatalysts in the synthesis of complex organic molecules (Fadnavis et al., 1999).

  • Physicochemical Investigation : The synthesis and physicochemical properties of Ethyl 4-(2,4,5-trimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (EIPC) have been investigated, providing insights into the molecular characteristics of similar compounds (Khan et al., 2016).

  • Nickel-Catalyzed Polymerization : The use of nickel complexes in the polymerization of ethylene and other olefins demonstrates the potential of these compounds in industrial applications, such as the creation of new polymeric materials (Correia et al., 1999).

  • Application in Anticancer Prodrug Research : A novel method for the determination of an anticancer prodrug, ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (ETTA), using adsorptive stripping voltammetry has been described, highlighting the compound's potential in medicinal chemistry (Stępniowska et al., 2017).

properties

IUPAC Name

ethyl 8-oxo-8-(2,4,5-trimethoxyphenyl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O6/c1-5-25-19(21)11-9-7-6-8-10-15(20)14-12-17(23-3)18(24-4)13-16(14)22-2/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHAOLTXJBNLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate

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